N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound includes a benzodioxole ring, a pyridine ring, and an imidazobenzimidazole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates, followed by the formation of the imidazobenzimidazole core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent, temperature control, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- **N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- **N-(1,3-benzodioxol-5-yl)-2-[2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N5O4 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(pyridin-3-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H19N5O4/c30-22(26-16-7-8-20-21(10-16)33-14-32-20)11-19-23(31)28(13-15-4-3-9-25-12-15)24-27-17-5-1-2-6-18(17)29(19)24/h1-10,12,19H,11,13-14H2,(H,26,30) |
InChI Key |
WTBFPXDDCZTQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N(C4=NC5=CC=CC=C5N34)CC6=CN=CC=C6 |
Origin of Product |
United States |
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